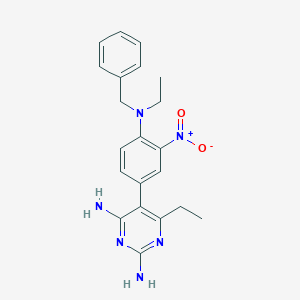

![molecular formula C21H21F3O2 B037685 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione CAS No. 119052-96-9](/img/structure/B37685.png)

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

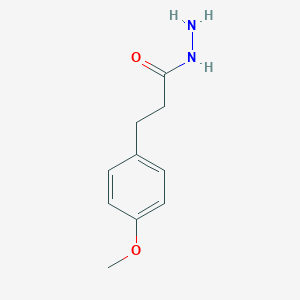

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione exerts its biological effects mainly through its ability to generate reactive oxygen species (ROS) and to modulate the redox status of cells. It can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to produce superoxide anion and hydrogen peroxide. These ROS can then activate various signaling pathways and induce cellular responses, such as apoptosis, autophagy, and inflammation.

Biochemische Und Physiologische Effekte

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been shown to affect various biochemical and physiological processes in cells and organisms. It can induce DNA damage and oxidative stress, which can lead to cell death or senescence. It can also modulate the activity of enzymes and proteins involved in redox regulation, energy metabolism, and gene expression. In addition, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can affect the function of mitochondria, lysosomes, and endoplasmic reticulum, which are important organelles in cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has several advantages as a research tool, such as its low cost, stability, and ease of use. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione also has some limitations, such as its potential toxicity and instability in aqueous solutions. It can also interfere with other redox-active compounds and affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione. One direction is to explore its potential applications in cancer therapy and drug delivery, by developing new 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione-based compounds and formulations. Another direction is to investigate its role in aging and age-related diseases, by studying its effects on cellular senescence and inflammation. Furthermore, the development of new methods for the synthesis and modification of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione could lead to the discovery of new compounds with improved properties and applications.

Synthesemethoden

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be synthesized through several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the condensation of 2-methyl-1,4-naphthoquinone with acetaldehyde, and the reaction of 2-methyl-1,4-naphthoquinone with ethyl acetoacetate. The purity and yield of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be improved by using different solvents and reagents.

Wissenschaftliche Forschungsanwendungen

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been extensively studied for its potential applications in various fields, such as biochemistry, pharmacology, and material science. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a precursor for the synthesis of new drugs and materials. 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the development of new medicines.

Eigenschaften

CAS-Nummer |

119052-96-9 |

|---|---|

Produktname |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |

Molekularformel |

C21H21F3O2 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C21H21F3O2/c1-13(2)7-6-8-14(3)11-12-17-18(21(22,23)24)20(26)16-10-5-4-9-15(16)19(17)25/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |

InChI-Schlüssel |

AEPNMJWSTKATHF-UHFFFAOYSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)C |

SMILES |

CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |

Kanonische SMILES |

CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |

Synonyme |

2-trifluoromethyl-3-geranyl-1,4-naphthoquinone 2-trifluoromethylmenaquinone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

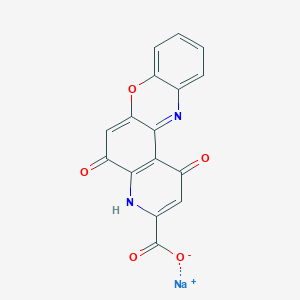

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)

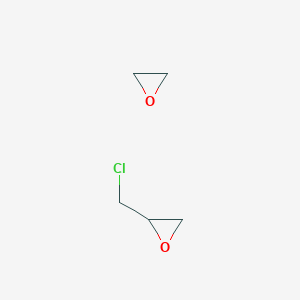

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)